

In-Depth Technical Guide to GSK2982772: A First-in-Class RIPK1 Inhibitor

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Compound of Interest

Compound Name: GSK2982772

Cat. No.: B607817

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Introduction

GSK2982772 is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). As a key mediator of cellular necrosis (necroptosis) and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases. **GSK2982772** binds to an allosteric pocket of the RIPK1 kinase domain, effectively blocking its catalytic activity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **GSK2982772**.

Chemical Structure and Properties

GSK2982772 is a synthetic organic compound belonging to the benzoxazepinone class.^[1] Its chemical and physical properties are summarized in the table below.

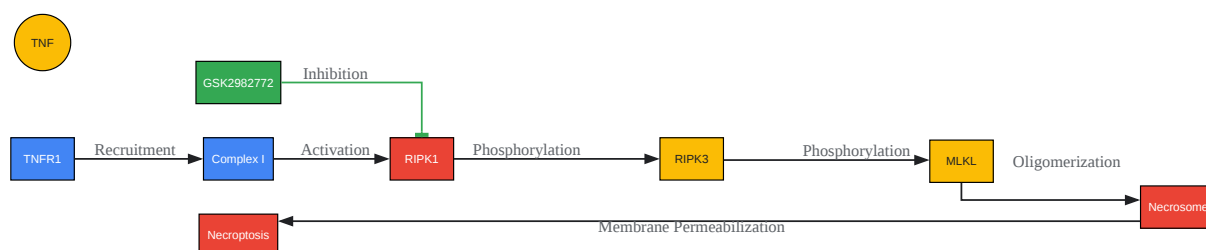
Property	Value	Reference
IUPAC Name	5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide	[1][2]
CAS Number	1622848-92-3	[2][3]
Molecular Formula	C ₂₀ H ₁₉ N ₅ O ₃	[2][3]
Molecular Weight	377.40 g/mol	[2][3]
SMILES	<chem>CN1C2=CC=CC=C2OC=CC=CC=C4C(=O)C3=NNC(=N3)CC4=C</chem>	[2]
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	

Mechanism of Action and Signaling Pathway

GSK2982772 functions as a highly selective inhibitor of the kinase activity of RIPK1.[4] RIPK1 is a crucial signaling node that regulates multiple cellular pathways, including necroptosis, apoptosis, and inflammatory responses. The binding of **GSK2982772** to an allosteric site on the RIPK1 kinase domain prevents the conformational changes required for its activation, thereby inhibiting downstream signaling.[5]

The primary signaling pathway modulated by **GSK2982772** is the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated by various stimuli, including tumor necrosis factor (TNF). In this pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a protein complex that also includes RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL). The activation of this complex leads to membrane disruption and cell death. By inhibiting RIPK1, **GSK2982772** prevents the formation of the active necrosome and subsequent cell death.

Below is a diagram illustrating the RIPK1 signaling pathway and the point of intervention by **GSK2982772**.



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Caption: RIPK1 signaling pathway leading to necroptosis and inhibition by **GSK2982772**.

Quantitative Data

In Vitro Potency

Target	Assay	IC ₅₀ (nM)
Human RIPK1	Kinase Assay	16
Monkey RIPK1	Kinase Assay	20

Data sourced from MedchemExpress.

Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

A Phase I study (NCT02302404) evaluated the safety, tolerability, and pharmacokinetics of single ascending oral doses of **GSK2982772** in healthy male volunteers.^[5]

Dose	Cmax (ng/mL)	Tmax (hr)	AUC _{0-∞} (ng*h/mL)
10 mg	108	1.5	496
40 mg	436	2.0	2250
120 mg	1240	2.5	7610

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity. Data are geometric means.

Pharmacokinetics in Healthy Volunteers (Repeat Dose)

The same Phase I study also investigated repeat oral doses of **GSK2982772**.^[5]

Dose Regimen	Cmax,ss (ng/mL)	Trough,ss (ng/mL)	AUC _{0-24,ss} (ng*h/mL)
20 mg QD	169	1.3	764
60 mg BID	684	45.3	3680
120 mg BID	1480	134	8630

Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma concentration; AUC_{0-24,ss}: Steady-state area under the plasma concentration-time curve over a 24-hour interval; QD: Once daily; BID: Twice daily. Data are geometric means.

Target Engagement in Healthy Volunteers

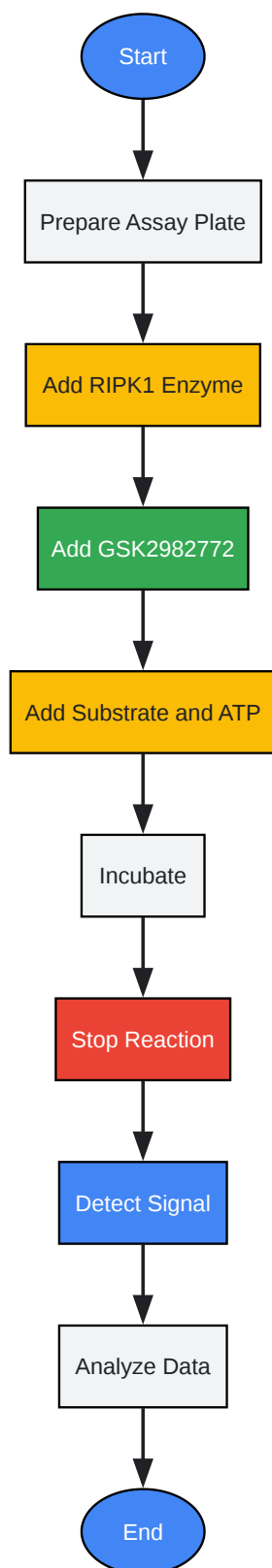
The Phase I study also assessed RIPK1 target engagement in whole blood.^[5]

Dose Regimen	Mean Target Engagement over 24h (%)
60 mg BID	>90
120 mg BID	>90

Experimental Protocols

RIPK1 Kinase Assay (In Vitro)

This protocol describes a typical biochemical assay to determine the in vitro potency of **GSK2982772** against RIPK1.



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Caption: Workflow for an in vitro RIPK1 kinase assay.

Methodology:

- **Plate Preparation:** A 384-well plate is prepared with assay buffer.
- **Enzyme Addition:** Recombinant human RIPK1 enzyme is added to each well.
- **Inhibitor Addition:** Serial dilutions of **GSK2982772** (typically in DMSO) are added to the wells. Control wells receive DMSO only.
- **Reaction Initiation:** A mixture of a suitable substrate (e.g., a peptide substrate) and ATP is added to initiate the kinase reaction.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- **Reaction Termination:** The reaction is stopped by the addition of a solution containing a chelating agent (e.g., EDTA) to sequester Mg^{2+} ions, which are essential for kinase activity.
- **Signal Detection:** The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift assays or antibody-based detection (e.g., ELISA) with a phospho-specific antibody.
- **Data Analysis:** The signal is converted to percent inhibition relative to the control wells. The IC_{50} value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Pharmacokinetic Analysis by HPLC-Tandem Mass Spectrometry

Methodology:

- **Sample Preparation:** Plasma or blood samples are subjected to protein precipitation to remove larger molecules. This is typically done by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.
- **Chromatographic Separation:** The supernatant containing **GSK2982772** is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from

other matrix components on a reverse-phase C18 column using a gradient of mobile phases, typically water and acetonitrile with a small amount of an acid (e.g., formic acid) to improve peak shape.

- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. **GSK2982772** is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule ($[M+H]^+$) of **GSK2982772** is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.
- **Quantification:** The peak area of the product ion is proportional to the concentration of **GSK2982772** in the sample. A calibration curve is constructed using standards of known concentrations to determine the concentration in the unknown samples.

Target Engagement Immunoassay

Methodology:

- **Principle:** This assay is a competitive immunoassay that measures the binding of **GSK2982772** to RIPK1 in a biological sample (e.g., whole blood lysate).^[5] It utilizes two antibodies: one that binds to a region of RIPK1 that is blocked by **GSK2982772** (conformation-specific antibody) and another that binds to a region that is not affected by drug binding (total RIPK1 antibody).
- **Assay Procedure:**
 - Lysates from whole blood samples are prepared.
 - The lysates are added to two separate wells of a microtiter plate coated with a capture antibody for RIPK1.
 - In one well, the conformation-specific detection antibody is added. In the other well, the total RIPK1 detection antibody is added.
 - After incubation and washing steps, a labeled secondary antibody is added to detect the bound detection antibodies.

- The signal from each well is measured.
- Calculation of Target Engagement: The percent target engagement is calculated from the ratio of the signal from the conformation-specific antibody to the signal from the total RIPK1 antibody, relative to a baseline (pre-dose) sample. A lower signal from the conformation-specific antibody indicates higher target engagement by **GSK2982772**.

Conclusion

GSK2982772 is a well-characterized, potent, and selective inhibitor of RIPK1 with a clear mechanism of action. The available clinical data in healthy volunteers and patient populations demonstrate its ability to engage its target and modulate downstream inflammatory pathways. This technical guide provides a foundational understanding of the key chemical, biological, and experimental aspects of **GSK2982772**, which will be valuable for researchers and drug development professionals working in the field of inflammatory diseases. Further investigation into the clinical efficacy and safety of **GSK2982772** in various disease contexts is ongoing.

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[<https://www.benchchem.com/product/b607817#the-chemical-structure-and-properties-of-gsk2982772>]

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